11-HYDROXYLAURIC ACID
Overview
Description
11-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid with the molecular formula C12H24O3. It is characterized by a hydroxyl group (-OH) attached to the 11th carbon of a dodecanoic acid chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
It’s structurally similar compound, 12-hydroxydodecanoic acid, has been found to interact with alcohol dehydrogenase class-3 .
Mode of Action
It’s structurally similar compound, 12-hydroxydodecanoic acid, has been found to have antifungal properties
Biochemical Pathways
The biosynthesis of ω-hydroxydodecanoic acid from vegetable oils is one of the important green pathways for their chemical-based synthesis . The novel monooxygenase CYP153AL.m from Limnobacter sp. 105 MED was used for the whole-cell biotransformations .
Pharmacokinetics
A study on the metabolism and pharmacokinetics of medium-chain fatty acids after oral administration of royal jelly to healthy subjects might provide some insights .
Action Environment
The action of 11-Hydroxydodecanoic acid can be influenced by various environmental factors. For instance, the biosynthesis of ω-hydroxydodecanoic acid from vegetable oils is one of the important green pathways for their chemical-based synthesis . The efficiency of this process can be significantly enhanced under optimized conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 11-Hydroxydodecanoic acid are not fully understood. It is known to interact with various enzymes and proteins. For instance, in a study involving Escherichia coli, it was demonstrated that the conversions of 1-dodecanoic, ω-hydroxydodecanoic acid, and α,ω-dodecanedioic acid were achieved using whole cell biotransformation of Escherichia coli BW25113 ΔfadD expressing CAR and ADH enzymes .
Cellular Effects
The cellular effects of 11-Hydroxydodecanoic acid are not well-documented. It has been found to have potential antifungal properties. A study revealed that 11-Hydroxydodecanoic acid was a potential metabolite against filamentous fungi .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be stable and does not degrade easily .
Metabolic Pathways
It is known to be involved in various biochemical reactions, potentially interacting with enzymes or cofactors .
Transport and Distribution
Due to its hydrophobic nature, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
It is likely to be found in various compartments or organelles due to its hydrophobic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Hydroxydodecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of dodecanoic acid using specific enzymes or chemical reagents. For instance, the biotransformation of dodecanoic acid using cytochrome P450 enzymes from Limnobacter sp. has been reported . Another method involves the chemo-enzymatic synthesis from ricinoleic acid (12-hydroxyoleic acid) using recombinant Escherichia coli cells .
Industrial Production Methods: Industrial production of 11-Hydroxydodecanoic acid often involves biotechnological processes due to their efficiency and sustainability. The use of whole-cell biotransformations with engineered microorganisms, such as Escherichia coli, is a common practice. These processes are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxydodecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized to form dodecanedioic acid using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction of 11-Hydroxydodecanoic acid can yield 11-hydroxy alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Dodecanedioic acid
Reduction: 11-Hydroxy alcohols
Substitution: Various substituted dodecanoic acids
Scientific Research Applications
11-Hydroxydodecanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
11-Hydroxydodecanoic acid can be compared with other medium-chain hydroxy fatty acids, such as:
12-Hydroxydodecanoic acid: Similar in structure but with the hydroxyl group on the 12th carbon.
11-Hydroxyundecanoic acid: Similar in structure but with one less carbon in the chain.
10-Hydroxydodecenoic acid: An unsaturated hydroxy fatty acid with the hydroxyl group on the 10th carbon.
Uniqueness: 11-Hydroxydodecanoic acid is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
11-hydroxydodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGAHNAFXMVSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954211 | |
Record name | 11-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32459-66-8 | |
Record name | 11-Hydroxydodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32459-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Hydroxydodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032459668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 11-hydroxylauric acid produced in biological systems?
A: this compound is produced through the hydroxylation of lauric acid, a saturated fatty acid. This reaction is primarily catalyzed by cytochrome P450 enzymes, specifically those belonging to the CYP4A family [, , , , ]. These enzymes are found in various tissues, including the liver and kidney, and play a crucial role in fatty acid metabolism.
Q2: Is this compound the only product formed during lauric acid hydroxylation?
A: No, the hydroxylation of lauric acid can result in the formation of multiple hydroxylated isomers. Along with this compound, other prominent products include 12-hydroxylauric acid (ω-hydroxylation) and, to a lesser extent, 9- and 10-hydroxylauric acid [, , ]. The ratio of these isomers varies depending on the specific enzyme and organism involved.
Q3: What factors influence the regioselectivity of lauric acid hydroxylation by CYP4A enzymes?
A: Research suggests that the regiospecificity, meaning the preference for hydroxylation at a specific carbon atom, is determined by structural features within the active site of the CYP4A enzymes. Specifically, the presence or absence of a three-residue insert (Ser-114, Gly-115, Ile-116) and the amino acid at position 119 (CYP4A3 numbering) have been identified as key determinants for ω- versus (ω-1)-regiospecificity [].
Q4: Are there any known analytical challenges in studying this compound?
A: Yes, one study highlighted that extraction of this compound from incubation media with ethyl acetate alone can lead to the formation of acetoxy derivatives []. This can significantly impact the quantification and interpretation of results. The study recommends acidifying the incubation media before extraction to prevent this undesired reaction.
Q5: What are the potential applications of understanding this compound formation?
A5: Gaining a deeper understanding of this compound formation could have several implications:
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